molecular formula C18H27N3O B1664448 AHR-5645B free base CAS No. 50733-99-8

AHR-5645B free base

Cat. No. B1664448
CAS RN: 50733-99-8
M. Wt: 301.4 g/mol
InChI Key: BCZLLYRBOISBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AHR-5645B free base is a substituted benzamide which has been shown to inhibit 3H-spiperone binding to bovine anterior pituitary membranes.

Scientific Research Applications

  • Evaluation of Antinauseant Properties : AHR-5645B was evaluated for its ability to prevent motion sickness, but was not found to be efficacious in this regard (Graybiel & Knepton, 1977).

  • Role in Cytochrome P4501A1 Induction : Cytochrome P4501A1, involved in the metabolic processing of polycyclic aromatic hydrocarbons to water-soluble derivatives, is regulated by the AHR-5645B (Whitlock, 1999).

  • AHR Polymorphisms and CYP1A1 Expression : Research has identified polymorphisms in AHR that result in the loss of CYP1A1 induction, which could potentially influence susceptibility to carcinogenic effects of certain chemicals (Wong, Okey, & Harper, 2001).

  • Mechanisms of AHR in Cytochrome P450 Gene Regulation : The role of AHR in mediating xenobiotic signaling and its effects on the expression of cytochrome P450 genes is a significant area of research (Fujii‐Kuriyama & Mimura, 2005).

  • AhR and Chemopreventative Ligands : Studies have shown how AHR responds differentially to agonist and chemopreventative ligands, which has implications in cancer prevention (Hestermann & Brown, 2003).

  • AhR in Intestinal Immunity : The function of AHR in the intestinal immune system, particularly its role in the regulation of type 3 innate lymphoid cells and T helper 17 cells, has been a subject of investigation (Schiering et al., 2017).

  • Influence of AHR on NRF2 Signaling : The interplay between AHR and NRF2, and their impact on xenobiotic metabolism and adipogenesis, is a key area of research (Shin et al., 2007).

  • AhR in Carcinogenesis : Research suggests that AhR plays a significant role in carcinogenesis, as seen in studies using animal models (Shimizu et al., 2000).

properties

CAS RN

50733-99-8

Product Name

AHR-5645B free base

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

4-amino-N-(1-cyclohexylpyrrolidin-3-yl)-N-methylbenzamide

InChI

InChI=1S/C18H27N3O/c1-20(18(22)14-7-9-15(19)10-8-14)17-11-12-21(13-17)16-5-3-2-4-6-16/h7-10,16-17H,2-6,11-13,19H2,1H3

InChI Key

BCZLLYRBOISBCG-UHFFFAOYSA-N

SMILES

CN(C1CCN(C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N

Canonical SMILES

CN(C1CCN(C1)C2CCCCC2)C(=O)C3=CC=C(C=C3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AHR-5645B free base

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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